Sah-sos1A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

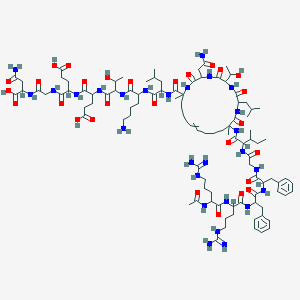

Sah-sos1A is a peptide-based SOS1/KRAS protein interaction inhibitor . It mimics the native son of sevenless 1 (SOS1) helical domain (amino acids 929-944) with an additional Arg-Arg tag for better cell permeability .

Synthesis Analysis

Sah-sos1A is a cell-permeable hydrocarbon-stapled, α-helical peptide . It binds to wild-type and mutant KRAS at the SOS1 binding pocket in a sequence-specific manner and disrupts SOS1/KRAS interaction .Molecular Structure Analysis

The molecular formula of Sah-sos1A is C100H159N27O28 . It has a molecular weight of 2187.5 g/mol .Chemical Reactions Analysis

Sah-sos1A binds to wild-type and mutant KRAS (G12D, G12V, G12C, G12S, and Q61H) with nanomolar affinity . It directly and independently blocks nucleotide association .Physical And Chemical Properties Analysis

Sah-sos1A is a solid substance . It is soluble to 1 mg/ml in water .Wissenschaftliche Forschungsanwendungen

Cancer Treatment and Drug Development

Sah-sos1A: has been identified as a potent inhibitor of oncogenic KRAS, which is a common mutation in various cancers . It binds to both wild-type and mutant KRAS, disrupting its interaction with SOS1, which is crucial for its activation. This inhibition can lead to the impairment of cancer cell viability, making Sah-sos1A a promising candidate for targeted cancer therapy, particularly in tumors with KRAS mutations such as pancreatic ductal adenocarcinomas (PDAC) .

Understanding KRAS Mechanisms

Research into Sah-sos1A provides valuable insights into the biochemical pathways regulated by KRAS. By studying the inhibitory effects of Sah-sos1A on KRAS activity, scientists can better understand the role of KRAS in cellular functions like survival, proliferation, endocytosis, and motility . This knowledge is crucial for developing new strategies to combat KRAS-driven diseases.

Development of Diagnostic Tools

The specific binding of Sah-sos1A to KRAS mutants can be utilized to develop diagnostic tools that identify and quantify these mutations in cancer cells. Such tools can help in the early detection of cancers driven by KRAS mutations and monitor the efficacy of Sah-sos1A-based treatments .

Pharmacological Research

Sah-sos1A serves as a model compound for pharmacological research aimed at designing more effective KRAS inhibitors. Its ability to bind KRAS with high affinity provides a template for developing new molecules with improved pharmacokinetic properties and increased potency .

Genetic Studies

In genetic studies, Sah-sos1A can be used to dissect the genetic pathways influenced by KRAS. By inhibiting KRAS in model organisms, researchers can observe the resulting phenotypic changes, aiding in the identification of genes and pathways downstream of KRAS .

Protein Interaction Studies

Sah-sos1A’s mechanism of action involves disrupting the interaction between KRAS and SOS1. This makes it a valuable tool for studying protein-protein interactions and the effects of their disruption on cellular signaling pathways. Such studies can lead to a broader understanding of cellular signaling and communication .

Wirkmechanismus

Target of Action

Sah-sos1A is a peptide-based inhibitor that primarily targets the interaction between SOS1 (Son of Sevenless 1) and KRAS proteins . KRAS is a protein that plays a key role in regulating cellular responses to extracellular stimuli. Sah-sos1A binds to both wild-type and mutant forms of KRAS, including G12D, G12V, G12C, G12S, and Q61H .

Mode of Action

Sah-sos1A operates by binding to KRAS proteins with nanomolar affinity . This binding directly and independently blocks nucleotide association, a critical process for the activation of KRAS . By inhibiting this interaction, Sah-sos1A can impair the viability of cancer cells driven by KRAS .

Biochemical Pathways

The primary biochemical pathway affected by Sah-sos1A is the ERK-MAPK (Extracellular signal-Regulated Kinases-Mitogen-Activated Protein Kinases) phosphosignaling cascade . This pathway is downstream of KRAS and plays a crucial role in cell proliferation and survival. Sah-sos1A exerts its effects by blocking this pathway .

Pharmacokinetics

It’s known that sah-sos1a is a cell-permeable compound , which suggests it can be absorbed and distributed within the body

Result of Action

The primary result of Sah-sos1A’s action is the impairment of KRAS-driven cancer cell viability . By blocking the interaction between SOS1 and KRAS, Sah-sos1A prevents the activation of the ERK-MAPK pathway, thereby inhibiting cell proliferation .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[[2-[[2-[[2-[[2-[[20-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-8-(2-amino-2-oxoethyl)-5-(1-hydroxyethyl)-11,20-dimethyl-2-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[2-[(3-amino-1-carboxy-3-oxopropyl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C100H159N27O28/c1-12-55(6)78(123-75(134)52-111-82(140)68(47-59-29-19-17-20-30-59)118-88(146)69(48-60-31-21-18-22-32-60)119-84(142)63(35-28-44-109-98(106)107)114-83(141)61(112-58(9)130)34-27-43-108-97(104)105)93(151)127-100(11)41-25-16-14-13-15-24-40-99(10,126-90(148)70(49-72(102)131)120-92(150)80(57(8)129)125-89(147)67(46-54(4)5)122-96(100)155)95(154)121-66(45-53(2)3)87(145)115-62(33-23-26-42-101)86(144)124-79(56(7)128)91(149)117-65(37-39-77(137)138)85(143)116-64(36-38-76(135)136)81(139)110-51-74(133)113-71(94(152)153)50-73(103)132/h13-14,17-22,29-32,53-57,61-71,78-80,128-129H,12,15-16,23-28,33-52,101H2,1-11H3,(H2,102,131)(H2,103,132)(H,110,139)(H,111,140)(H,112,130)(H,113,133)(H,114,141)(H,115,145)(H,116,143)(H,117,149)(H,118,146)(H,119,142)(H,120,150)(H,121,154)(H,122,155)(H,123,134)(H,124,144)(H,125,147)(H,126,148)(H,127,151)(H,135,136)(H,137,138)(H,152,153)(H4,104,105,108)(H4,106,107,109) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWNCFWBZZQNEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1(CCCC=CCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC(C)C)C(C)O)CC(=O)N)(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(=O)N)C(=O)O)C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C100H159N27O28 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2187.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[2-[[2-[[2-[[2-[[20-[[2-[[2-[[2-[[2-[[2-[(2-Acetamido-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-8-(2-amino-2-oxoethyl)-5-(1-hydroxyethyl)-11,20-dimethyl-2-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[2-[(3-amino-1-carboxy-3-oxopropyl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclohexyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2868883.png)

![5-[(E)-2-anilinoethenyl]-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2868887.png)

![1-methyl-5-(2-oxo-2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2868888.png)

![Ethyl 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2868891.png)

![1,9-Dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B2868897.png)